molecular formula C13H11NOS B14918382 (10H-phenothiazin-2-yl)methanol

(10H-phenothiazin-2-yl)methanol

Cat. No.: B14918382
M. Wt: 229.30 g/mol
InChI Key: LOCNWCQGEKTSKI-UHFFFAOYSA-N
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Description

(10H-phenothiazin-2-yl)methanol: is a chemical compound belonging to the phenothiazine family Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (10H-phenothiazin-2-yl)methanol typically involves the reduction of 10-alkyl-10H-phenothiazine-3-carbaldehydes. One common method is the Vilsmeier–Haack formylation of 10-alkyl-10H-phenothiazines, followed by reduction using reagents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reduction techniques, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (10H-phenothiazin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Further reduction can yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms in the phenothiazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and electrophiles are used for substitution reactions.

Major Products:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated phenothiazine derivatives.

Mechanism of Action

The mechanism of action of (10H-phenothiazin-2-yl)methanol involves its interaction with various molecular targets. Phenothiazine derivatives are known to interact with enzymes and receptors, affecting cellular pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and derivative .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific structural properties, which make it a valuable intermediate in the synthesis of various organic compounds.

Properties

Molecular Formula

C13H11NOS

Molecular Weight

229.30 g/mol

IUPAC Name

10H-phenothiazin-2-ylmethanol

InChI

InChI=1S/C13H11NOS/c15-8-9-5-6-13-11(7-9)14-10-3-1-2-4-12(10)16-13/h1-7,14-15H,8H2

InChI Key

LOCNWCQGEKTSKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)CO

Origin of Product

United States

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